molecular formula C9H9FN2O B12974963 4-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile

4-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile

Cat. No.: B12974963
M. Wt: 180.18 g/mol
InChI Key: YRFFKCIGHQQMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a hydroxyl group, a fluorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(1-Amino-2-oxoethyl)-2-fluorobenzonitrile.

    Reduction: Formation of 4-(1-Amino-2-hydroxyethyl)-2-fluorobenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The nitrile group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2O/c10-8-3-6(9(12)5-13)1-2-7(8)4-11/h1-3,9,13H,5,12H2

InChI Key

YRFFKCIGHQQMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.